2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid |
InChI |
InChI=1S/C12H14O3/c1-15-11-6-5-8(7-12(13)14)9-3-2-4-10(9)11/h5-6H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
SAZUOSNMWGVABO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCC2=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Esterification of the Hydroxyl Group
The hydroxyl group at position 4 of the indene core is esterified using methyl chloroacetate in the presence of potassium carbonate (K₂CO₃).
Reaction Conditions:
This step produces methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate, characterized by a singlet at δ 3.65 ppm (COOCH₃) in the ¹H NMR spectrum.
Hydrolysis of the Ester to Carboxylic Acid
The methyl ester is hydrolyzed to the free acid using either acidic or basic conditions:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | 92% | >98% |
| Basic Hydrolysis | 2M NaOH, rt, 12h | 88% | 95% |
Acidic hydrolysis is preferred for large-scale synthesis due to shorter reaction times and higher yields. The product exhibits a carboxylic acid proton resonance at δ 12.1 ppm (broad) in the ¹H NMR spectrum.
Optimization of Key Reaction Steps
Catalytic Coupling for Functionalization
Palladium-catalyzed Suzuki-Miyaura coupling is utilized to introduce boronate esters at specific positions. For example, 3,4-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is synthesized using Pd(PPh₃)₂Cl₂ as a catalyst:
Reaction Conditions:
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. For example, compound 17 (a synthetic intermediate) is isolated in 65% yield using a 3:1 hexane/EtOAc eluent.
Recrystallization
Final products are recrystallized from isopropanol/water mixtures to achieve >99% purity. Crystals suitable for X-ray diffraction are obtained by slow evaporation at room temperature.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) of 2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic Acid:
-
δ 12.1 (s, 1H, COOH)
-
δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 3.79 (s, 3H, OCH₃)
-
δ 3.65 (s, 2H, CH₂COO)
Mass Spectrometry:
-
Molecular Ion: m/z 206.24 [M+H]⁺
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, the following adjustments are recommended:
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(7-Methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid involves its interaction with specific molecular targets. The methoxy group and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Inden Scaffolds
Positional Isomers
- 2-[(2,3-Dihydro-1H-Inden-5-Yl)Oxy]Acetic Acid (CAS 1878-58-6) :
This positional isomer attaches the acetic acid via an ether linkage at position 3. The oxygen bridge reduces acidity (pKa ~4–5) compared to the direct acetoxy group in the target compound. Bioavailability may differ due to altered hydrogen-bonding capacity . - 2-[(2,3-Dihydro-1H-Inden-4-Yl)Oxy]Acetic Acid (CAS 25177-86-0): Similar ether-linked structure but attached at position 4.
Substituent Variations
- (7-Methyl-2,3-Dihydro-1H-Inden-4-Yl)Acetic Acid: Replacing methoxy with a methyl group increases lipophilicity (logP ~2.8 vs. ~2.2 for the methoxy analog).
- (6-Chloro-2,3-Dihydro-1H-Inden-1-Yl)Acetic Acid Derivatives :
Chloro-substituted analogs (e.g., from ) exhibit potent anti-inflammatory activity (ED₅₀ ~6.45 mg/kg) but higher toxicity (ulcerogenic at 100 mg/kg). The methoxy group in the target compound may mitigate gastrointestinal toxicity while retaining activity .
Functional Group Modifications
Ester Prodrugs
- Methyl 2-(7-Methoxy-2,3-Dihydro-1H-Inden-4-Yl)Acetate (CAS 1423699-94-8) :
The ester form improves membrane permeability, acting as a prodrug. Hydrolysis in vivo releases the active acetic acid, enhancing bioavailability compared to the parent compound .
Amide Derivatives
- Amides of (6-Chloro-2,3-Dihydro-1H-Inden-1-Yl)Acetic Acid: Amidation reduces acidity (pKa ~5–6) and extends plasma half-life.
Pharmacological and Toxicological Profiles
| Compound | Anti-Inflammatory Activity (ED₅₀) | Gastrointestinal Toxicity (UD₅₀) | Key Structural Feature |
|---|---|---|---|
| Target Compound | Not reported | Not reported | 7-Methoxy, 4-acetic acid |
| ML 3000 (Pyrrolizine analog) | 17 mg/kg (oral) | >100 mg/kg (oral) | Pyrrolizine scaffold |
| 6-Chloro-inden-acetic acid | 6.45 mg/kg (oral) | 100 mg/kg (ulcerogenic) | 6-Chloro substituent |
| Indomethacin | 3 mg/kg (oral) | 7 mg/kg (oral) | Traditional NSAID |
- ML 3000 (): A pyrrolizine-based acetic acid derivative with lower potency (ED₅₀ 17 mg/kg) than indomethacin but superior gastrointestinal tolerance (UD₅₀ >100 mg/kg). The target compound’s inden scaffold may offer similar safety advantages .
- Benzofuran and Furocoumarin Analogs (): These compounds share methoxy and acetic acid groups but differ in ring systems. For example, 2-(5-acetyl-7-methoxybenzofuran-3-yl)acetic acid shows enhanced metabolic stability due to the fused benzofuran ring, suggesting the target compound’s inden ring may offer unique pharmacokinetic properties .
Biological Activity
2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 206.24 g/mol
- CAS Number : 1423699-91-5
The compound features a methoxy group and an acetic acid moiety attached to a bicyclic indene structure, which may contribute to its biological activity.
1. Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory effects. The presence of the methoxy group is thought to enhance its interaction with biological targets involved in inflammatory pathways.
2. Analgesic Effects
Research suggests that this compound may also possess analgesic properties. Its structural characteristics could facilitate the modulation of pain pathways, although specific mechanisms remain to be fully elucidated.
3. Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that derivatives related to this compound can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 µM . The mechanism involves apoptosis induction and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment strategies .
The biological activity of this compound may involve several mechanisms:
- Microtubule Destabilization : Compounds with similar structures have been shown to affect microtubule assembly, which is crucial for cell division and proliferation .
- Caspase Activation : Studies indicate that this compound can enhance caspase activity, leading to increased apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Identified anti-inflammatory properties through cytokine modulation in vitro. |
| Study B | Demonstrated cytotoxic effects against MDA-MB-231 cells with significant apoptosis induction at concentrations as low as 1 µM. |
| Study C | Explored structure-activity relationships (SAR), emphasizing the importance of the methoxy group for enhanced biological activity. |
Q & A
Q. What are the key considerations for synthesizing 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetic acid with high purity?
- Methodological Answer : The synthesis typically begins with indanone derivatives as starting materials. Critical steps include:
- Methoxylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the methoxy group at the 7-position .
- Carboxylic Acid Formation : Functionalize the indene core via Friedel-Crafts acylation or alkylation, followed by oxidation of intermediates (e.g., using KMnO₄ or CrO₃ in acetic acid) to yield the acetic acid moiety .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor reactions via TLC and confirm purity via HPLC .
Q. How can spectroscopic techniques characterize this compound and verify its structural integrity?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm the methoxy group (δ ~3.8 ppm for ), dihydroindenyl protons (δ 2.5–3.2 ppm), and carboxylic acid proton (δ ~12 ppm, broad) .
- FT-IR : Identify O–H stretching (2500–3300 cm⁻¹ for carboxylic acid) and C=O stretching (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., carboxylic acid dimer formation) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Adjust pH with NaOH to form water-soluble sodium salts .
- Stability : Store at –20°C under inert atmosphere to prevent oxidation. Avoid prolonged exposure to light, as the dihydroindenyl core may undergo photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine plasma concentrations and metabolite formation. For example, esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) may enhance absorption .
- Species-Specific Metabolism : Compare hepatic microsomal stability across models (e.g., murine vs. human) using SKF-525A inhibition studies to identify active species .
- Dose-Response Optimization : Conduct staggered dosing in animal models to mitigate toxicity (e.g., GI irritation) observed at higher doses .
Q. What strategies optimize regioselectivity when modifying the dihydroindenyl core for targeted biological activity?
- Methodological Answer :
- Electrophilic Substitution : Direct functionalization (e.g., nitration, halogenation) at the 4- or 5-position using Lewis acids (AlCl₃) to exploit electron-rich aromatic regions .
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during methoxy or hydroxyl group modifications .
- Computational Modeling : Use DFT calculations to predict reactive sites and guide synthetic routes (e.g., Fukui indices for electrophilic attack) .
Q. How does the compound’s dual functionality (methoxy and carboxylic acid groups) influence its interaction with biological targets?
- Methodological Answer :
- Hydrogen-Bonding Analysis : Molecular docking (e.g., AutoDock Vina) reveals interactions between the carboxylic acid and target residues (e.g., COX-2 active site) .
- Structure-Activity Relationships (SAR) : Compare analogs lacking the methoxy group (e.g., 4-hydroxy-2,3-dihydro-1H-indene acetic acid) to quantify its role in binding affinity .
- Dynamic Simulations : MD simulations (GROMACS) assess conformational flexibility and stability of ligand-target complexes .
Q. What methodologies validate the compound’s anti-inflammatory mechanisms beyond COX inhibition?
- Methodological Answer :
- Cytokine Profiling : ELISA assays measure TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages to evaluate immunomodulatory effects .
- NF-κB Pathway Analysis : Western blotting for phosphorylated IκBα and nuclear translocation of NF-κB p65 in treated cells .
- Adjuvant-Induced Arthritis Models : Monitor secondary inflammation (e.g., paw edema) and histopathological changes to assess residual activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
